(1R,2R)-2-(dibutylamino)cyclopentan-1-ol
Description
Significance of Chiral Amino Alcohols as Privileged Scaffolds in Modern Organic Chemistry
Chiral amino alcohols are organic compounds containing both an amino group and a hydroxyl group attached to a chiral backbone. Their prevalence in nature, for instance in amino acids and alkaloids, hints at their fundamental role in biological systems. In synthetic chemistry, they are highly valued as "privileged scaffolds". This term reflects their ability to serve as effective chiral ligands or auxiliaries in a wide array of asymmetric transformations, often providing high levels of stereocontrol across different reaction types. nih.govwikipedia.org
The efficacy of chiral amino alcohols stems from several key features. The presence of both a Lewis basic nitrogen atom and a protic hydroxyl group allows for bidentate chelation to metal centers, creating a rigid and well-defined chiral environment around the catalytic site. This constrained conformation is crucial for effective stereochemical communication during the catalytic cycle, leading to the preferential formation of one enantiomer of the product. Furthermore, the amino and hydroxyl groups provide convenient handles for synthetic modification, allowing for the fine-tuning of steric and electronic properties to optimize reactivity and selectivity for a specific application. researchgate.netnih.gov
Overview of Cyclic Amino Alcohol-Based Chiral Auxiliaries and Ligands
Incorporating the amino alcohol motif within a cyclic framework, such as a cyclopentane (B165970) or cyclohexane (B81311) ring, imparts conformational rigidity that can enhance stereoselectivity. sigmaaldrich.com These cyclic structures reduce the number of freely rotatable bonds, leading to more predictable and well-defined transition states in catalytic reactions. Cyclic amino alcohols have been successfully employed as both chiral auxiliaries and chiral ligands.
As chiral auxiliaries , they can be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be cleaved and ideally recycled. wikipedia.org
As chiral ligands , they coordinate to a metal catalyst to generate a chiral complex that can then induce enantioselectivity in a variety of transformations, including:
Asymmetric Reductions: Chiral amino alcohol-derived oxazaborolidine catalysts are well-known for the highly enantioselective reduction of prochiral ketones to chiral secondary alcohols.
Asymmetric Alkylations: The addition of organometallic reagents to aldehydes and ketones can be rendered enantioselective by the presence of a chiral amino alcohol ligand.
Asymmetric Allylic Alkylations: These ligands are effective in controlling the stereochemistry of nucleophilic attack on allylic substrates.
Asymmetric Cyclopropanations: The formation of cyclopropane (B1198618) rings can be achieved with high enantioselectivity using metal catalysts bearing chiral amino alcohol ligands. researchgate.net
The cyclopentane ring, in particular, offers a structurally well-defined and rigid scaffold for the 1,2-amino alcohol functionality.
Stereochemical Aspects of (1R,2R)-2-(dibutylamino)cyclopentan-1-ol and Related Structures
The stereochemistry of this compound is defined by the absolute configuration at the two stereogenic centers, C1 (bearing the hydroxyl group) and C2 (bearing the dibutylamino group). The (1R,2R) designation indicates a trans relationship between the hydroxyl and amino groups. This specific arrangement is critical for its function in asymmetric synthesis.
The cyclopentane ring is not planar and exists in puckered conformations, most commonly the "envelope" and "half-chair" forms, which rapidly interconvert. The substituents on the ring will preferentially occupy positions that minimize steric strain. In the case of a trans-1,2-disubstituted cyclopentane like the title compound, the two bulky substituents (hydroxyl and dibutylamino groups) are expected to adopt pseudo-diequatorial positions in the lowest energy conformations to minimize steric interactions. This preferred conformation orients the coordinating atoms (N and O) in a specific spatial arrangement, which is key to forming a stable and effective chiral environment when it coordinates to a metal center.
Below is a table summarizing the key structural features of the title compound:
| Feature | Description |
| Chemical Name | This compound |
| Molecular Formula | C13H27NO |
| Chiral Centers | C1 (bearing -OH) and C2 (bearing -N(Bu)2) |
| Stereochemistry | (1R,2R), indicating a trans configuration |
| Key Functional Groups | Tertiary amine, secondary alcohol |
| Structural Class | Chiral β-amino alcohol |
Detailed Research Findings
While specific research articles detailing the synthesis and application of this compound are scarce, the synthesis of the parent scaffold, (1R,2R)-2-aminocyclopentan-1-ol, and related N-alkylated derivatives is well-documented. A common synthetic route involves the enantioselective opening of cyclopentene (B43876) oxide with an amine. For the title compound, this would involve the reaction of cyclopentene oxide with dibutylamine (B89481). The regioselectivity of this ring-opening reaction is a critical step in the synthesis of such β-amino alcohols.
The catalytic applications of structurally similar chiral N,N-dialkyl-2-aminocyclopentanols have been reported in various asymmetric reactions. For instance, these types of ligands have been used in conjunction with metal precursors (e.g., from zinc, copper, titanium, or rhodium) to catalyze enantioselective additions of organometallic reagents to carbonyl compounds and in asymmetric cyclopropanation reactions. The degree of enantioselectivity achieved is often highly dependent on the nature of the N-alkyl substituents and the specific reaction conditions. It is reasonable to infer that this compound would be a viable ligand for similar transformations, with the bulky butyl groups expected to exert a significant stereodirecting influence.
The table below provides a hypothetical overview of potential applications based on the known reactivity of this class of compounds.
| Asymmetric Reaction | Potential Role of this compound | Expected Outcome |
| Addition of Dialkylzinc to Aldehydes | Chiral ligand for the zinc catalyst | Formation of chiral secondary alcohols with high enantiomeric excess. |
| Borane Reduction of Ketones | Precursor to a chiral oxazaborolidine catalyst | Enantioselective synthesis of chiral secondary alcohols. |
| Michael Addition | Chiral ligand for a metal catalyst (e.g., Cu) | Formation of chiral carbon-carbon bonds with high stereoselectivity. |
| Diels-Alder Reaction | Chiral Lewis acid catalyst component | Enantioselective formation of cyclic products. |
It is important to emphasize that while these applications are plausible based on the chemical literature for analogous compounds, dedicated studies on this compound are needed to confirm its efficacy and specific catalytic properties.
Structure
3D Structure
Properties
Molecular Formula |
C13H27NO |
|---|---|
Molecular Weight |
213.36 g/mol |
IUPAC Name |
(1R,2R)-2-(dibutylamino)cyclopentan-1-ol |
InChI |
InChI=1S/C13H27NO/c1-3-5-10-14(11-6-4-2)12-8-7-9-13(12)15/h12-13,15H,3-11H2,1-2H3/t12-,13-/m1/s1 |
InChI Key |
RJZRCVZJVOMSID-CHWSQXEVSA-N |
Isomeric SMILES |
CCCCN(CCCC)[C@@H]1CCC[C@H]1O |
Canonical SMILES |
CCCCN(CCCC)C1CCCC1O |
Origin of Product |
United States |
Application As Chiral Ligands and Organocatalysts in Asymmetric Synthesis
Role in Transition Metal-Catalyzed Asymmetric Reactions
Transition metal catalysis is a cornerstone of modern synthetic organic chemistry, and the development of chiral ligands to render these reactions enantioselective is a primary focus. Chiral amino alcohols, such as (1R,2R)-2-(dibutylamino)cyclopentan-1-ol, can act as bidentate ligands, coordinating to a metal center through the nitrogen and oxygen atoms. This coordination creates a rigid, chiral pocket around the metal, which can effectively discriminate between the two enantiotopic faces of a prochiral substrate.
The enantioselective addition of organozinc reagents, particularly diethylzinc, to aldehydes is a benchmark reaction for testing the efficacy of new chiral ligands. While specific studies detailing the use of this compound in this reaction are not extensively documented in publicly available literature, the broader class of chiral β-amino alcohols has been widely and successfully employed. These ligands coordinate to the zinc atom, forming a chiral catalyst that directs the ethyl group to one face of the aldehyde.
The general mechanism involves the formation of a chiral zinc-alkoxide complex from the amino alcohol and diethylzinc. This complex then coordinates to the aldehyde, and the ethyl group is transferred intramolecularly. The stereochemistry of the resulting secondary alcohol is determined by the absolute configuration of the chiral ligand. For ligands with the (1R,2R) configuration, a specific enantiomer of the product alcohol is expected to be formed preferentially. The steric and electronic properties of the substituents on both the nitrogen and the cyclopentyl ring play a crucial role in the level of enantioselectivity achieved. For instance, bulkier substituents on the nitrogen atom, such as the butyl groups in the title compound, can enhance enantioselectivity by creating a more defined chiral pocket.
Table 1: Representative Results for Diethylzinc Addition to Benzaldehyde with Chiral β-Amino Alcohol Ligands This table presents illustrative data for analogous chiral ligands to provide context for the expected performance of this compound.
| Chiral Ligand | Ligand Loading (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| (1R,2S)-N,N-Dibutylnorephedrine | 5 | 0 | >95 | 98 (R) |
| (1S,2R)-N,N-Dibutyl-2-amino-1-phenyl-1,3-propanediol | 2 | 25 | 94 | 97 (S) |
| Chiral Pyrrolidinyl Methanol Derivative | 10 | 0 | 99 | 95 (S) |
The stereoselective addition of organometallic reagents to aldimines is a powerful method for the synthesis of chiral amines, which are important building blocks in pharmaceuticals and natural products. Chiral amino alcohols can act as ligands for the organometallic reagent, directing its addition to one of the enantiotopic faces of the C=N double bond of the imine.
While specific data for this compound in this application is scarce, related chiral ligands have been shown to be effective. The reaction mechanism is analogous to the addition to aldehydes, where the chiral ligand and the organometallic reagent form a complex that then coordinates to the imine. The steric hindrance and the specific geometry of the chiral complex dictate the stereochemical outcome of the reaction. The nature of the organometallic reagent (e.g., organolithium, Grignard, or organozinc) and the substituents on the imine also significantly influence the reactivity and selectivity.
Chiral thiourea (B124793) organocatalysts have emerged as powerful tools for a variety of asymmetric transformations, including the reduction of ketones. These catalysts often feature a chiral backbone, such as a cyclic diamine, and a thiourea moiety that can activate the ketone through hydrogen bonding. While this compound is an amino alcohol, a related diamine, (1R,2R)-N,N'-dibutylcyclopentane-1,2-diamine, could be envisioned as a precursor to a chiral thiourea catalyst.
In a typical reaction, the thiourea catalyst would activate the ketone towards reduction by a hydride source, such as a borane. The chiral scaffold of the catalyst would create a stereochemically defined environment, leading to the preferential formation of one enantiomer of the resulting secondary alcohol. The enantioselectivity of such reactions is highly dependent on the structure of the chiral diamine and the nature of the substituents on the thiourea nitrogen atoms.
Table 2: Enantioselective Reduction of Acetophenone with a Borane Source Catalyzed by Thioureas Derived from Chiral Diamines This table provides representative data for analogous systems to illustrate the potential of a thiourea catalyst derived from a cyclopentyl diamine backbone.
| Chiral Diamine Backbone | Catalyst Loading (mol%) | Hydride Source | Yield (%) | Enantiomeric Excess (ee, %) |
| (1R,2R)-1,2-Diaminocyclohexane | 10 | Catecholborane | 95 | 98 (S) |
| (1R,2R)-1,2-Diphenylethylenediamine | 5 | BH₃·SMe₂ | 92 | 96 (R) |
Asymmetric transfer hydrogenation is a widely used method for the reduction of ketones to chiral secondary alcohols, often employing a transition metal catalyst (e.g., ruthenium or rhodium) with a chiral ligand and a hydrogen donor (e.g., isopropanol (B130326) or formic acid). While the provided outline specifies aminocyclohexanols, the principles are directly applicable to aminocyclopentanols like this compound.
In this process, the chiral amino alcohol acts as a ligand for the metal, forming an active catalyst in situ. This chiral catalyst facilitates the transfer of a hydride from the hydrogen donor to the ketone in an enantioselective manner. The (1R,2R)-stereochemistry of the ligand is crucial for inducing high levels of asymmetry in the product alcohol. The efficiency and enantioselectivity of the transfer hydrogenation are influenced by the choice of metal, the ligand structure, the hydrogen donor, and the reaction conditions.
Enantioselective Carbosulfenylation of Olefins with Dibutylamino Substituents
Enantioselective carbosulfenylation of olefins is a powerful method for the stereocontrolled synthesis of complex sulfur-containing molecules. This transformation typically involves the activation of a sulfenylating agent by a chiral Lewis base or a chiral metal complex. While there is no specific information on the use of this compound or its derivatives in this context, one could surmise its potential role as a chiral ligand for a Lewis acidic metal that coordinates both the olefin and the sulfenylating agent. The dibutylamino group might influence the steric environment and electronic properties of the catalytic system. Without experimental data, any discussion on diastereoselectivity and enantiomeric excess remains speculative.
Other Transition Metal-Mediated Asymmetric Transformations
Chiral ligands derived from amino alcohols have been employed in transition metal-catalyzed asymmetric epoxidation of olefins. Metals such as titanium, vanadium, and manganese are often used in these catalytic systems. A ligand synthesized from this compound could potentially coordinate to a metal center and direct the stereochemical outcome of the oxygen transfer from a stoichiometric oxidant to the olefin. The stereochemistry of the resulting epoxide would be dictated by the chiral environment created by the ligand. No published studies were found that utilize this specific compound in enantioselective epoxidation.
The asymmetric Suzuki cross-coupling reaction is a vital tool for the synthesis of axially chiral biaryls and other stereochemically complex molecules. The success of this reaction often hinges on the design of the chiral phosphine (B1218219) ligand coordinated to the palladium catalyst. Ligands derived from this compound could theoretically be applied in this transformation. The ligand's structure would influence the reductive elimination step, which is often the enantioselectivity-determining step. Despite the importance of this reaction, there is a lack of specific research detailing the application of ligands based on this compound in asymmetric Suzuki cross-coupling.
Organocatalytic Applications
Chiral amino alcohols and their derivatives are prominent in the field of organocatalysis, where they can act as catalysts without the need for a metal.
Michael Addition Reactions Catalyzed by Amino Alcohol Derivatives
The Michael addition is a fundamental carbon-carbon bond-forming reaction, and its enantioselective variant is a subject of intense research. Chiral amino alcohols can catalyze this reaction through various activation modes. For instance, the secondary amine of a derivative of this compound could react with a ketone or aldehyde donor to form a chiral enamine, which then attacks the Michael acceptor. Simultaneously, the hydroxyl group could activate the acceptor through hydrogen bonding. While this is a plausible catalytic cycle, and many similar structures have been successfully employed, there are no specific reports on the use of this compound itself as an organocatalyst for Michael additions.
Baylis-Hillman Reactions in Aqueous Media
The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an α,β-unsaturated carbonyl compound and an aldehyde, typically catalyzed by a nucleophilic catalyst such as a tertiary amine or phosphine. wikipedia.org This reaction is highly atom-economical and produces densely functionalized allylic alcohols. wikipedia.org The use of aqueous media in Baylis-Hillman reactions has been shown to sometimes accelerate the reaction rate. organic-chemistry.org
Chiral catalysts, including asymmetric amines, can be employed to achieve enantioselective versions of the Baylis-Hillman reaction. organic-chemistry.org For instance, chiral Brønsted acids derived from BINOL have been successfully used in catalyzing highly enantioselective asymmetric Morita-Baylis-Hillman reactions of cyclohexenone with aldehydes. organic-chemistry.org While chiral 1,2-amino alcohols are a well-established class of organocatalysts, the specific application of this compound as a catalyst for Baylis-Hillman reactions in aqueous media is not extensively documented in scientific literature. The general mechanism involves the nucleophilic addition of the amine catalyst to the activated alkene, forming a zwitterionic intermediate which then adds to the aldehyde. organic-chemistry.org Subsequent elimination of the catalyst regenerates it for the next catalytic cycle and yields the final product.
Diastereodivergent Organocatalysis for Annulated Furans
Diastereodivergent synthesis refers to a strategy that allows for the selective synthesis of any diastereomer of a product with multiple stereocenters, typically by changing the catalyst or reaction conditions. This approach is highly valuable in organic synthesis for accessing the full stereochemical diversity of a molecule. The synthesis of chiral annulated furans, which are structural motifs found in various biologically active compounds, can be achieved through such strategies.
A notable example of diastereodivergent organocatalysis is the asymmetric synthesis of 2,3-furan fused carbocycles. This process can be achieved in a two-step sequence: an organocatalytic asymmetric addition of β-ketoesters to 2-(1-alkynyl)-2-alkene-1-ones, followed by a silver-catalyzed intramolecular cycloisomerization. By employing different cinchona alkaloid-derived organocatalysts, a switch in diastereoselectivity can be achieved. For instance, using quinine (B1679958) as a general base catalyst may favor one diastereomer, while a modified quinine derivative acting as a phase-transfer catalyst can lead to the preferential formation of the opposite diastereomer. This allows for access to the full matrix of possible stereoisomeric products.
While this demonstrates the principle of using chiral organocatalysts for the diastereodivergent synthesis of annulated furans, the specific use of this compound in this context has not been detailed in the available research.
Intramolecular Cycloisomerization Reactions
Intramolecular cycloisomerization reactions are processes in which a molecule is converted into a cyclic isomer. These reactions are often catalyzed by transition metals and are a powerful tool for the construction of cyclic systems. In the context of the synthesis of annulated furans discussed previously, a silver-catalyzed intramolecular cycloisomerization is the key step that follows the initial organocatalytic addition.
Following the asymmetric addition of a β-ketoester to a 2-(1-alkynyl)-2-alken-1-one, a transient allenyl ketone intermediate is formed. This intermediate then undergoes a cycloisomerization reaction, often promoted by a silver catalyst such as silver nitrate, to afford the final furan-fused carbocyclic product. The stereochemistry established in the initial organocatalytic step is carried through to the final product. The role of the chiral organocatalyst is therefore crucial in setting the absolute and relative stereochemistry of the molecule before the cycloisomerization occurs. There is no specific information available regarding the use of this compound in this type of reaction sequence.
Chiral Auxiliary Functions
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereochemistry has been established, the auxiliary can be removed and ideally recycled. wikipedia.org Chiral 1,2-amino alcohols and their derivatives are a prominent class of chiral auxiliaries.
Stereoselective Induction in Chiral Propargylic Alcohol Synthesis
Chiral propargylic alcohols are versatile building blocks in organic synthesis. nih.gov One of the most common methods for their preparation is the asymmetric addition of terminal alkynes to aldehydes. organic-chemistry.org This transformation can be mediated by a chiral catalyst or a stoichiometric chiral ligand to induce enantioselectivity.
For example, the addition of terminal alkynes to aldehydes can be catalyzed by a combination of zinc triflate (Zn(OTf)₂) and a chiral amino alcohol like (+)-N-methylephedrine. organic-chemistry.org This system effectively promotes the formation of chiral propargylic alcohols with high enantioselectivity. organic-chemistry.org Similarly, chiral BINOL in combination with titanium(IV) isopropoxide has been shown to catalyze the reaction of alkynylzinc reagents with aldehydes to generate chiral propargylic alcohols. thieme-connect.de
The general principle involves the formation of a chiral complex between the metal, the chiral ligand/auxiliary, and one of the reactants (either the alkyne or the aldehyde). This chiral environment then directs the approach of the other reactant, leading to a stereoselective carbon-carbon bond formation. While various chiral amino alcohols have proven effective in this role, the specific application of this compound as a chiral auxiliary or ligand for the stereoselective synthesis of propargylic alcohols is not well-documented.
Acylative Kinetic Resolution Processes
Kinetic resolution is a method for separating a racemic mixture of chiral molecules by reacting it with a chiral catalyst or reagent that reacts at a different rate with each enantiomer. In an acylative kinetic resolution, an acylating agent is used to selectively acylate one enantiomer of a racemic alcohol or amine, allowing for the separation of the acylated product from the unreacted enantiomer. nih.govresearchgate.net
Chiral catalysts, such as amidine-based catalysts, have been developed for the non-enzymatic kinetic resolution of secondary alcohols, including benzylic, allylic, and propargylic alcohols. nih.govacs.org These catalysts act as enantioselective acyl transfer agents. The efficiency of a kinetic resolution is often described by the selectivity factor (s), which is the ratio of the reaction rates of the two enantiomers. A higher 's' factor indicates a more effective separation.
For instance, the kinetic resolution of racemic 1-phenylethanol (B42297) using a chiral amidine-based catalyst and acetic anhydride (B1165640) can yield the corresponding acetate (B1210297) and the unreacted alcohol in high enantiomeric excess. The catalyst creates a chiral environment around the substrate, and one enantiomer fits better into this environment, leading to a faster acylation rate. Although this is a powerful technique for obtaining enantiomerically enriched compounds, there is no specific information in the surveyed literature describing the use of this compound as a catalyst in acylative kinetic resolution processes.
Mechanistic Investigations and Theoretical Studies of Asymmetric Induction
Elucidation of Catalytic Cycles and Active Species Formation
Comprehensive studies elucidating the specific catalytic cycles and the formation of active species involving (1R,2R)-2-(dibutylamino)cyclopentan-1-ol have not been prominently reported in the reviewed literature. For related chiral amino alcohol catalysts, the catalytic cycle typically involves the formation of a more nucleophilic species, such as an enamine or a related intermediate, through the reaction of the catalyst's secondary amine with a carbonyl substrate. The chirality of the catalyst then directs the subsequent reaction with an electrophile, leading to the formation of the chiral product. The precise structure of the active catalytic species and the intermediates for this compound would require dedicated experimental and spectroscopic studies, which are not currently available.
Understanding Origins of Enantioselectivity and Diastereoselectivity
A detailed understanding of the origins of enantioselectivity and diastereoselectivity when using this compound as a catalyst is not available in the absence of specific research. For analogous systems, the stereochemical outcome is generally attributed to the formation of a well-defined transition state where the chiral catalyst shields one face of the reactive intermediate, allowing the electrophile to attack from the less sterically hindered direction. The interplay of steric and electronic effects of the catalyst's substituents, in this case, the dibutylamino and hydroxyl groups on the cyclopentane (B165970) scaffold, would be critical in determining the stereochemical outcome. However, without specific studies, a precise model for the stereochemical control exerted by this particular compound cannot be constructed.
Analysis of Chiral Recognition and Non-Covalent Interactions
There is a lack of specific analysis of chiral recognition and non-covalent interactions for this compound in the scientific literature. In the broader context of organocatalysis by chiral amino alcohols, non-covalent interactions such as hydrogen bonding are known to be crucial for the stability and geometry of the transition state, thereby influencing enantioselectivity. The hydroxyl group of an amino alcohol catalyst can act as a hydrogen-bond donor, interacting with the substrate or other reactants to create a more ordered and rigid transition state assembly. The specific nature and strength of these interactions for this compound would necessitate dedicated spectroscopic and computational investigations.
Computational Chemistry and Density Functional Theory (DFT) Studies
A search of the available literature did not yield any specific computational chemistry or Density Functional Theory (DFT) studies focused on this compound. Such studies are invaluable for providing a detailed, atomistic view of the reaction mechanism and for rationalizing the observed stereoselectivity.
Transition State Analysis and Reaction Energy Profiles
Without dedicated DFT studies, there is no information available on the transition state analysis or reaction energy profiles for reactions catalyzed by this compound. This type of analysis is essential for identifying the rate-determining and stereodetermining steps of a reaction and for understanding the energetic factors that favor the formation of one enantiomer over the other.
Ligand-Substrate Binding Modes and Conformational Analysis
Information regarding the specific binding modes between this compound and various substrates, as well as a conformational analysis of the resulting complexes, is not available. Understanding how the catalyst and substrates interact at a molecular level is fundamental to explaining the catalyst's activity and selectivity.
Prediction of Enantiomeric Excess and Stereochemical Outcomes
Due to the absence of computational models for reactions catalyzed by this compound, there are no reported predictions of enantiomeric excess or stereochemical outcomes based on theoretical calculations for this specific catalyst.
Design and Synthesis of Modified 1r,2r 2 Dibutylamino Cyclopentan 1 Ol Derivatives and Analogues for Catalytic Optimization
Development of Surfactant-Derived Chiral Catalysts
The development of surfactant-derived chiral catalysts represents a significant advancement in the field of asymmetric catalysis, particularly for reactions conducted in aqueous media. While direct research on surfactant derivatives of (1R,2R)-2-(dibutylamino)cyclopentan-1-ol is not extensively documented in publicly available literature, the principles of their design and synthesis can be extrapolated from studies on analogous chiral amphiphiles. These catalysts are engineered to possess both a chiral catalytic core and amphiphilic properties, allowing them to self-assemble into micelles or other aggregates in solution. This self-assembly creates a microenvironment that can enhance reaction rates, selectivity, and catalyst stability, especially in water.
The fundamental design of a surfactant-derived chiral catalyst involves the covalent linking of a catalytically active chiral moiety, such as a derivative of an amino alcohol, to a long hydrocarbon chain (the hydrophobic tail) and often a polar head group. This structure allows the catalyst to bridge the phase gap between aqueous and organic reactants, effectively creating a "nanoreactor" within the micellar core where the catalytic transformation occurs.
A prominent example of this approach can be seen in the development of catalysts derived from L-proline. Researchers have designed and synthesized prolinamide surfactants that, despite having identical catalytic groups, exhibit varied catalytic activities based on the structure of their headgroups. These differences influence their self-assembly in reverse micelles and their ability to interact with reactants through hydrogen bonding. In one study, a prolinamide surfactant with a zwitterionic headgroup demonstrated superior activity due to its strong aggregation properties, highlighting the critical role of the catalyst's self-association in enhancing its performance. The positioning of the catalytic groups at the surfactant-solvent interface was also found to impart unusual selectivity in aldol (B89426) reactions.
Another innovative strategy involves the creation of proline-based amphiphiles designed to mimic the properties of polar aprotic solvents like DMF and NMP in an aqueous environment. For instance, the amphiphile PS-750-M, synthesized from L-proline, lauric acid, and polyethylene (B3416737) glycol monomethyl ether, has been shown to facilitate key organic transformations in water. This demonstrates the potential for designing surfactant catalysts that not only promote reactivity but also offer a greener alternative to traditional organic solvents.
In the context of asymmetric reductions, novel chiral surfactant-type catalysts have been developed that form micelles in water. These metallomicellar catalysts have shown remarkable success in the asymmetric transfer hydrogenation of aliphatic ketones, achieving high conversions and excellent stereoselectivities (up to 95% enantiomeric excess). The success of these systems is attributed to the synergistic effects between the metal-catalyzed center and the hydrophobic microenvironment of the micellar core, which collectively lead to high enantioselectivities. Transmission Electron Microscopy (TEM) has been used to confirm the formation of micelles by these surfactant-catalysts in aqueous solutions.
The general synthetic approach to such catalysts involves modifying the chiral scaffold, in this hypothetical case this compound, by introducing a long alkyl chain to the amino or hydroxyl group. This can be achieved through standard alkylation or acylation reactions. The choice of the linkage and the length of the alkyl chain are crucial for tuning the amphiphilic properties and, consequently, the catalytic performance.
The following table illustrates the catalytic performance of representative surfactant-derived chiral catalysts in asymmetric reactions, based on data from analogous systems.
| Catalyst Structure (Analogous System) | Reaction | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) |
| Prolinamide Surfactant (Zwitterionic Headgroup) | Aldol Reaction | Cyclohexanone + 4-Nitrobenzaldehyde | Aldol Adduct | >99 | 85 |
| Chiral Metallomicellar Catalyst | Asymmetric Transfer Hydrogenation | 1-Octen-3-one | (R)-1-Octen-3-ol | 98 | 95 |
| Proline-based Amphiphile (PS-750-M) | Sulfonylation | Pentafluorobenzonitrile + Sodium p-toluenesulfinate | 4-(Pentafluorobenzonitrile) p-tolyl sulfone | High | N/A |
This table is generated based on data from analogous systems and is for illustrative purposes.
The development of surfactant-derived chiral catalysts based on scaffolds like this compound holds considerable promise for advancing sustainable and efficient asymmetric synthesis. By integrating the principles of micellar catalysis with the versatility of chiral amino alcohol ligands, it is possible to design highly effective and recyclable catalytic systems for a broad range of chemical transformations.
Q & A
Basic: What are the common synthetic routes for (1R,2R)-2-(dibutylamino)cyclopentan-1-ol, and how do reaction conditions influence stereoselectivity?
Methodological Answer:
The synthesis typically involves reductive amination or hydroamination strategies. A plausible route starts with cyclopentanone reacting with dibutylamine under reductive conditions (e.g., NaBH₃CN or H₂/Pd) to form the amine intermediate. For stereoselectivity, chiral catalysts like (+)-IpcBH₂ (derived from α-pinene) can be employed, as demonstrated in analogous cyclopentanol syntheses. Reaction temperature and solvent polarity are critical: lower temperatures (-25°C) favor enantiomeric excess by slowing competing non-stereoselective pathways. For example, asymmetric hydroamination using IpcBH₂ achieved 92% yield and high enantiopurity in similar systems .
Advanced: How can researchers resolve contradictions in NMR data when synthesizing enantiomerically pure this compound?
Methodological Answer:
Contradictions in and NMR data often arise from solvent effects, impurities, or incorrect stereochemical assignments. To resolve this:
- Chiral HPLC : Confirm enantiopurity using a chiral stationary phase (e.g., Chiralpak AD-H) to separate diastereomers .
- NOESY Experiments : Identify spatial proximities between the dibutylamino group and hydroxyl proton to validate the (1R,2R) configuration.
- Comparative Analysis : Cross-reference with literature data for analogous compounds, such as trans-2-(furan-2-yl)cyclopentan-1-ol, where NMR (75 MHz, CDCl₃) resolved key stereochemical signals .
Basic: What analytical techniques are recommended for confirming the purity and stereochemistry of this compound?
Methodological Answer:
- NMR Spectroscopy : and NMR (in CDCl₃ or DMSO-d₆) to identify functional groups and confirm substitution patterns. For example, the hydroxyl proton typically appears as a broad singlet (~δ 4.5-5.5 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- Polarimetry : Measure optical rotation to confirm enantiomeric excess (e.g., using a sodium lamp at 589 nm).
- Chiral Chromatography : Use HPLC with chiral columns (e.g., Chiralcel OD-H) to distinguish enantiomers .
Advanced: What strategies optimize enantioselective synthesis of this compound using chiral catalysts or auxiliaries?
Methodological Answer:
- Chiral Borane Catalysts : Employ (+)-IpcBH₂ (from α-pinene) for hydroamination, which induces high enantioselectivity (up to 92% ee) in cyclopentanol derivatives by stabilizing specific transition states .
- Dynamic Kinetic Resolution : Use dual catalysts (e.g., Rhodium with chiral ligands) to racemize intermediates and favor the (1R,2R) configuration.
- Solvent Optimization : Polar aprotic solvents (e.g., THF) enhance catalyst-substrate interactions, improving stereochemical outcomes.
Basic: How does the dibutylamino group influence the compound’s reactivity compared to other amino-substituted cyclopentanols?
Methodological Answer:
The dibutylamino group introduces steric bulk and electron-donating effects, altering reactivity:
- Nucleophilic Reactions : Reduced nucleophilicity compared to primary amines (e.g., methylamino analogues) due to steric hindrance.
- Acid-Base Behavior : The tertiary amine has a higher pKa (~10-11) than primary amines, affecting solubility in acidic media.
- Hydrogen Bonding : The hydroxyl group participates in H-bonding, while the dibutylamino group may stabilize intermediates via hydrophobic interactions, as seen in analogous ligands for enantioselective catalysis .
Advanced: What computational methods support the prediction of reaction pathways for this compound in complex syntheses?
Methodological Answer:
- DFT Calculations : Model transition states to predict enantioselectivity in hydroamination or reductive amination steps. For example, B3LYP/6-31G* level theory can optimize geometries of intermediates .
- Molecular Dynamics (MD) : Simulate solvent effects on chiral catalyst performance (e.g., IpcBH₂ in THF).
- Docking Studies : Predict interactions between the compound and biological targets (e.g., enzymes) using AutoDock Vina, leveraging its hydroxyl and amine groups as binding motifs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
